molecular formula C11H13N3O2 B1481672 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 2092039-03-5

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No. B1481672
CAS RN: 2092039-03-5
M. Wt: 219.24 g/mol
InChI Key: IIQAXGUDFNXMNR-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A common method involves the 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides .


Molecular Structure Analysis

The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .

Scientific Research Applications

Synthesis and Structural Analysis

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is part of a broader class of compounds involved in various synthesis processes and structural analyses. For instance, 1H-pyrazole-3-carboxylic acid, a related compound, was synthesized and functionally modified to form carboxamide and imidazo[4,5-b]pyridine derivatives, with their structures determined spectroscopically (Yıldırım, Kandemirli, & Demir, 2005). Such studies contribute to understanding the chemical behavior and potential applications of this class of compounds.

Antimicrobial Activity

Compounds within the imidazo[1,2-a]pyrazine class, which this compound is closely related to, have been investigated for their antimicrobial properties. For instance, novel derivatives synthesized by O-alkylation processes exhibited notable antibacterial activity (Prasad, 2021). This suggests potential for exploring similar compounds for antimicrobial uses.

Drug Design and Synthesis

The compound's class is significant in the design and synthesis of drugs. A similar compound, imidazo[1,2-b]pyrazole derivative, was synthesized through a three-component condensation, demonstrating the potential for creating diverse pharmaceutical agents (Kolos et al., 2015). This highlights the importance of such compounds in medicinal chemistry.

Novel Therapeutic Compounds

Further, 1H-imidazo[1,2-b]pyrazole derivatives show promise in therapeutic applications. For example, antimicrobial and antioxidant activities were observed in synthesized compounds related to this chemical class (Umesha, Rai, & Nayaka, 2009). This points towards the potential use of such compounds in developing new therapeutic agents.

Insecticidal Properties

Some derivatives of 1H-pyrazole-5-carboxylic acid, which share a structural similarity, exhibited insecticidal activities, suggesting the possibility of exploring related compounds for pest control applications (Huang et al., 2017).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the biological target. Some pyrazole derivatives have been found to exhibit antibacterial and antifungal activities .

Safety and Hazards

The safety and hazards associated with a specific pyrazole derivative would depend on its exact structure. Some general safety measures for handling pyrazoles include avoiding contact with skin and eyes, and using proper protective equipment .

Future Directions

Pyrazoles continue to be a focus of many research studies, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Future research will likely continue to explore new synthetic techniques and biological activities related to pyrazole derivatives .

properties

IUPAC Name

1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c15-11(16)9-6-12-14-5-4-13(10(9)14)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQAXGUDFNXMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN3C2=C(C=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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